Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate
Overview
Description
“Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” is a chemical compound that is part of the pyrimidine family . Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has potential applications in various fields due to its unique structure and properties .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of cyanoguanidine with malononitrile and aromatic aldehydes using sodium methoxide as a catalyst . Another method involves the reaction of cyanoguanidine with arylidenemalononitriles . Furthermore, the solvent-free reaction of aryl amines with ethyl cyanoacetate is one of the most widely used methods for the preparation of cyanoacetanilides .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple functional groups. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . It also has a cyanoamino group (-CN-NH2), a hydroxy group (-OH), and an ethyl acetate group (CH3-COO-CH2-CH3) .Scientific Research Applications
Precursor to Heterocyclic Compounds
Ethyl 4,4-difluoro-4-phenoxyacetoacetate has been studied as a precursor for creating new heterocyclic compounds. This includes synthesizing derivatives of 6-hydroxypyrimidine and other heterocycles, showcasing the potential of this precursor in designing biologically active heterocycles (Solodukhin et al., 2004).
Synthetic Utility in Heterocyclic Chemistry
Ethyl (l//-tetrazol-5-yl)acetate's acylation and subsequent reactions have been demonstrated to efficiently produce 1,3,4-oxadiazolylacetates and their derivatives. This method enhances the synthetic utility in heterocyclic chemistry, particularly in the context of anti-inflammatory and analgesic properties (Janda, 2001).
Safety and Hazards
As with any chemical compound, handling “Ethyl [2-(cyanoamino)-4-hydroxypyrimidin-5-yl]acetate” requires appropriate safety measures. Ethyl acetate, for instance, is highly flammable and can cause serious eye irritation and drowsiness or dizziness . It’s crucial to use personal protective equipment and ensure good ventilation when handling such compounds .
Mechanism of Action
Target of Action
Related compounds such as 2-cyanoaminopyrimidines have been found to interact with tubulin, a protein that plays a crucial role in cell division .
Mode of Action
It’s worth noting that related 2-cyanoaminopyrimidines have been found to promote tubulin polymerization, which can disrupt cell division and potentially lead to cell death .
Biochemical Pathways
Related compounds such as 2-cyanoaminopyrimidines have been associated with the disruption of tubulin polymerization, which is a critical process in the formation of the mitotic spindle during cell division .
Result of Action
Related 2-cyanoaminopyrimidines have been found to promote tubulin polymerization, potentially disrupting cell division and leading to cell death .
Properties
IUPAC Name |
ethyl 2-[2-(cyanoamino)-6-oxo-1H-pyrimidin-5-yl]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-2-16-7(14)3-6-4-11-9(12-5-10)13-8(6)15/h4H,2-3H2,1H3,(H2,11,12,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWQKOOAYGSRJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(NC1=O)NC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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